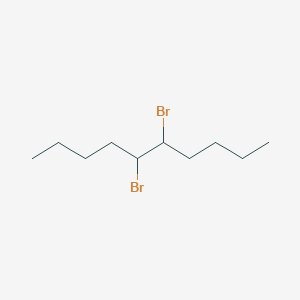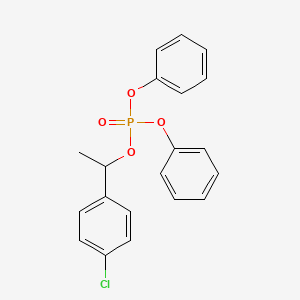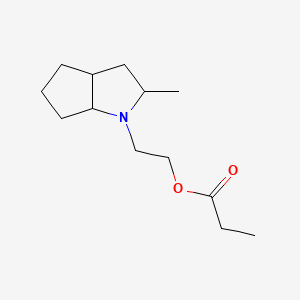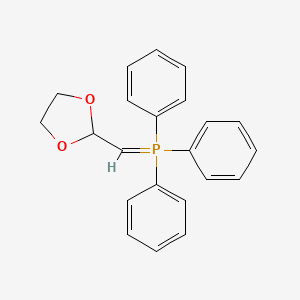
Cyclopenta(cd)pyrene-9,10-diol, 9,10-dihydro-, trans-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopenta(cd)pyrene-9,10-diol, 9,10-dihydro-, trans- is a polycyclic aromatic hydrocarbon (PAH) derivative. This compound is part of a larger family of PAHs known for their complex structures and significant environmental and biological impacts. Cyclopenta(cd)pyrene derivatives are often studied for their mutagenic and carcinogenic properties, making them important in environmental and health-related research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopenta(cd)pyrene-9,10-diol, 9,10-dihydro-, trans- typically involves the hydrogenation of Cyclopenta(cd)pyrene. The reaction conditions often include the use of a hydrogenation catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere. The reaction is carried out at elevated temperatures and pressures to ensure complete hydrogenation of the double bonds.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale industrial applications. the general approach would involve similar hydrogenation techniques used in laboratory synthesis, scaled up to meet industrial demands.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclopenta(cd)pyrene-9,10-diol, 9,10-dihydro-, trans- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can further hydrogenate the compound, altering its structure and properties.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the aromatic system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is typically used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Cyclopenta(cd)pyrene-9,10-diol, 9,10-dihydro-, trans-. These products are often studied for their unique chemical and biological properties.
Wissenschaftliche Forschungsanwendungen
Cyclopenta(cd)pyrene-9,10-diol, 9,10-dihydro-, trans- has several scientific research applications:
Chemistry: Used as a model compound to study the behavior of PAHs and their derivatives.
Biology: Investigated for its mutagenic and carcinogenic effects on biological systems.
Medicine: Studied for its potential role in cancer research, particularly in understanding the mechanisms of PAH-induced carcinogenesis.
Industry: Limited industrial applications, primarily used in research settings to understand environmental contamination and its effects.
Wirkmechanismus
The mechanism of action of Cyclopenta(cd)pyrene-9,10-diol, 9,10-dihydro-, trans- involves its metabolic activation to reactive intermediates. These intermediates can form adducts with DNA, leading to mutations and potentially carcinogenesis. The compound’s molecular targets include DNA and various enzymes involved in its metabolic activation, such as cytochrome P450 enzymes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzo(a)pyrene: Another well-known PAH with significant mutagenic and carcinogenic properties.
Dibenz(a,h)anthracene: Similar in structure and biological activity to Cyclopenta(cd)pyrene derivatives.
Chrysene: A PAH with a similar aromatic structure but different biological effects.
Uniqueness
Cyclopenta(cd)pyrene-9,10-diol, 9,10-dihydro-, trans- is unique due to its specific structure and the position of its diol groups. This structural uniqueness contributes to its distinct chemical reactivity and biological effects compared to other PAHs.
Eigenschaften
CAS-Nummer |
78525-17-4 |
|---|---|
Molekularformel |
C18H12O2 |
Molekulargewicht |
260.3 g/mol |
IUPAC-Name |
(8S,9S)-pentacyclo[12.3.1.04,17.07,16.010,15]octadeca-1(18),2,4(17),5,7(16),10,12,14-octaene-8,9-diol |
InChI |
InChI=1S/C18H12O2/c19-17-12-3-1-2-10-8-11-5-4-9-6-7-13(18(17)20)16(14(9)11)15(10)12/h1-8,17-20H/t17-,18-/m0/s1 |
InChI-Schlüssel |
SDAPLZDWHQBLBP-ROUUACIJSA-N |
Isomerische SMILES |
C1=CC2=C3C(=C1)[C@@H]([C@H](C4=C3C5=C(C=CC5=C2)C=C4)O)O |
Kanonische SMILES |
C1=CC2=C3C(=C1)C(C(C4=C3C5=C(C=CC5=C2)C=C4)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[3,5-Diacetyloxy-4-[[2-chloroethyl(nitroso)carbamoyl]amino]-6-methoxyoxan-2-yl]methyl acetate](/img/structure/B14441811.png)
![2-(4-methylpiperazin-1-yl)benzo[cd]indole;dihydrochloride](/img/structure/B14441819.png)



![4-[(4-Bromophenyl)methoxy]-3,5-diiodo-1-methylpyridin-2(1H)-one](/img/structure/B14441839.png)


![2-hydrazinyl-6-[(E)-2-phenylethenyl]cyclohepta-2,4,6-trien-1-one](/img/structure/B14441859.png)



